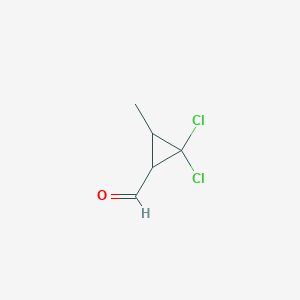![molecular formula C18H9BrO5S B14613575 4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione CAS No. 60981-71-7](/img/structure/B14613575.png)
4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione is a complex organic compound that belongs to the class of naphthofurans This compound is characterized by the presence of a benzenesulfonyl group, a bromine atom, and a naphthofuran core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione can be achieved through several synthetic routes. One common method involves the Paal-Knorr furan synthesis, which is an acid-catalyzed cyclization of 1,4-dicarbonyl compounds . This method is widely used due to its efficiency and simplicity. The reaction typically requires an acid catalyst such as trifluoroacetic acid and can be performed under mild conditions.
Another approach involves the Diels-Alder reaction, where a naphthoquinone derivative reacts with a vinyl benzofuran followed by oxidation to yield the desired product . This method is advantageous as it allows for the formation of complex polycyclic structures in a single step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce dehalogenated compounds.
Applications De Recherche Scientifique
4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a potential candidate for studying protein-ligand interactions and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The bromine atom and naphthofuran core contribute to the compound’s overall reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzenesulfonyl)-5-chloronaphtho[2,3-c]furan-1,3-dione: Similar structure but with a chlorine atom instead of bromine.
4-(Benzenesulfonyl)-5-fluoronaphtho[2,3-c]furan-1,3-dione: Contains a fluorine atom instead of bromine.
4-(Benzenesulfonyl)-5-iodonaphtho[2,3-c]furan-1,3-dione: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(Benzenesulfonyl)-5-bromonaphtho[2,3-c]furan-1,3-dione imparts unique reactivity compared to its halogenated counterparts
Propriétés
Numéro CAS |
60981-71-7 |
|---|---|
Formule moléculaire |
C18H9BrO5S |
Poids moléculaire |
417.2 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)-5-bromobenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C18H9BrO5S/c19-13-8-4-5-10-9-12-15(18(21)24-17(12)20)16(14(10)13)25(22,23)11-6-2-1-3-7-11/h1-9H |
Clé InChI |
SJRICIPCWQSFPD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)C2=C3C(=CC4=C2C(=O)OC4=O)C=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Ethyl(phenyl)carbamoyl]pyridin-1-ium chloride](/img/structure/B14613496.png)
![1-Diazonio-4-[methoxy(phenyl)phosphoryl]but-1-en-2-olate](/img/structure/B14613498.png)

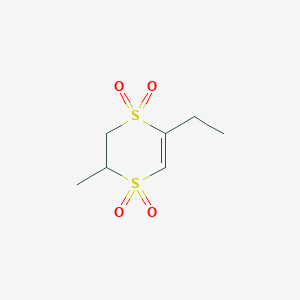
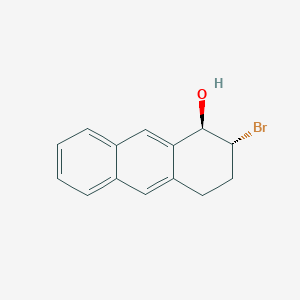
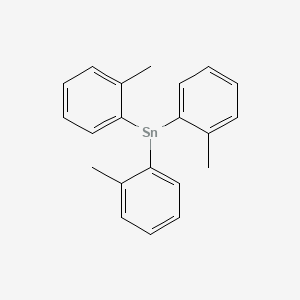
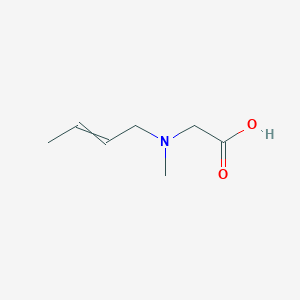
![1-[(2-Methylprop-2-en-1-yl)oxy]naphthalene](/img/structure/B14613543.png)
![4-(Benzenesulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14613559.png)
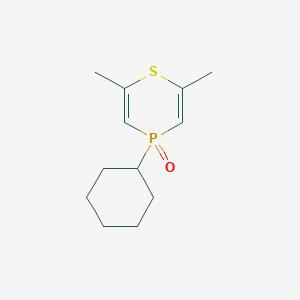

![Benzenemethanol, 3-[4-(hydroxymethyl)phenoxy]-4-methoxy-](/img/structure/B14613564.png)
